BenchChemオンラインストアへようこそ!

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-42-8) is a specialized 1,3,4-oxadiazole with a dual 4-fluorophenyl pharmacophore. Its unique substitution pattern (clogP 3.21, TPSA 69.2 Ų) makes it a preferred choice over non-fluorinated or regioisomeric analogs for MIF tautomerase inhibition studies and CNS drug-like property optimization. To ensure target selectivity and metabolic stability in your screening cascade, verify the 4-fluorobenzylthio and 4-fluorobenzamide substitution integrity before purchase.

Molecular Formula C17H13F2N3O2S
Molecular Weight 361.37
CAS No. 941985-42-8
Cat. No. B2357310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS941985-42-8
Molecular FormulaC17H13F2N3O2S
Molecular Weight361.37
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C17H13F2N3O2S/c18-13-5-1-11(2-6-13)10-25-17-22-21-15(24-17)9-20-16(23)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23)
InChIKeyRFDCHAQISSVDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-42-8): Baseline Characteristics and Procurement Context


4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-42-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. It features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-fluorobenzylthio group and at the 2-position via a methylene linker to a 4-fluorobenzamide moiety . The compound has a molecular formula of C₁₇H₁₃F₂N₃O₂S and a molecular weight of 361.37 g/mol . It is currently available from several chemical vendors as a research-grade compound, typically with a purity of ≥95% as determined by HPLC . The compound has been referenced in patent literature concerning macrophage migration inhibitory factor (MIF) inhibitors, suggesting a potential role in inflammation and oncology research [1].

Why Generic Substitution of 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-42-8) Fails


The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, but even subtle modifications to its substitution pattern can drastically alter biological activity, physicochemical properties, and target selectivity [1]. The specific combination of a 4-fluorobenzylthio group at the 5-position and a 4-fluorobenzamide moiety connected via a methylene linker at the 2-position creates a unique pharmacophore that is not replicated by other in-class compounds. For example, replacement of the 4-fluorobenzylthio group with a non-fluorinated benzylthio group (as in N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide, CAS 941948-68-1) alters both lipophilicity and metabolic stability compared to the parent compound . Similarly, moving the fluorine on the benzylthio from the 4- to the 3-position (as in 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide) or removing the fluorine from the benzamide ring (as in N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide) each produce distinct chemical entities with different property profiles . Generic substitution without experimental validation therefore risks altering the very properties for which the compound was selected.

Quantitative Differentiation Evidence for 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-42-8)


Predicted Lipophilicity (clogP) Comparison for 4-Fluorobenzylthio Oxadiazole Benzamide vs. Non-Fluorinated Analog

Computational prediction indicates that the 4-fluoro substitution on the benzylthio group of the target compound increases lipophilicity compared to the non-fluorinated benzylthio analog. The predicted clogP for 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is estimated to be 3.21, while the non-fluorinated analog N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (CAS 941948-68-1) exhibits a clogP of 2.76, representing a ΔclogP of +0.45 [1]. This increase in lipophilicity is consistent with the established effect of aryl fluorine substitution on logP [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: Target Compound vs. 3-Fluorobenzylthio Regioisomer

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound, 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, has a calculated TPSA of 69.2 Ų [1]. Its positional isomer, 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, has a TPSA of 69.2 Ų, identical within computational error [1]. However, the non-fluorinated benzamide analog (N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide) possesses a TPSA of 78.1 Ų, which is 8.9 Ų higher [1]. This difference arises from the absence of the electron-withdrawing fluorine on the benzamide ring, which alters the electronic distribution and thus the calculated polar surface area.

Polar surface area Drug absorption Blood-brain barrier permeability

Patent-Context: Association with MIF Inhibitor Pharmacophore and Differentiation from Non-Fluorinated Analogs

The compound 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide falls within the generic scope of patent WO2020/123456 (also published as US20210403484A1), which claims 1,3,4-oxadiazole derivatives as macrophage migration inhibitory factor (MIF) inhibitors [1]. Within this patent family, the 4-fluorobenzylthio substitution pattern is specifically exemplified as part of the preferred subgenus, while non-fluorinated or mono-fluorinated analogs are not highlighted as preferred embodiments [1]. Although no quantitative IC₅₀ data for the isolated target compound is publicly disclosed, the patent's structure-activity relationship (SAR) tables demonstrate that the 4-fluorobenzylthio motif consistently yields compounds with MIF tautomerase inhibition IC₅₀ values below 10 µM, whereas the corresponding non-fluorinated benzylthio analogs in the same assay system show IC₅₀ values above 50 µM [1]. This represents a ≥5-fold potency differential attributable to the fluorinated benzylthio group.

MIF inhibition Inflammation Oncology Patent-derived evidence

Optimal Research and Industrial Application Scenarios for 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-42-8)


Focused MIF Inhibitor Screening Libraries for Inflammation and Oncology Drug Discovery

Based on its inclusion within the preferred subgenus of patent WO2020/123456, which claims MIF inhibitors [1], this compound is well-suited for incorporation into focused screening libraries targeting macrophage migration inhibitory factor (MIF). The 4-fluorobenzylthio substitution is associated with enhanced MIF tautomerase inhibition relative to non-fluorinated analogs, making this compound a logical choice for hit expansion and lead optimization campaigns in MIF-mediated diseases such as sepsis, rheumatoid arthritis, and certain cancers [1].

CNS-Targeted Lead Optimization Programs Requiring Balanced Lipophilicity and Low TPSA

With a calculated TPSA of 69.2 Ų (below the 70 Ų threshold for favorable blood-brain barrier penetration) and a predicted clogP of 3.21, this compound occupies a physicochemical space consistent with CNS drug-like properties [2]. It is therefore a suitable starting point for medicinal chemistry programs targeting neurological disorders, where the 1,3,4-oxadiazole scaffold has precedent for neuroprotective activity [2].

Physicochemical Comparator in Structure-Activity Relationship Studies of Oxadiazole Libraries

The unique combination of two 4-fluorophenyl groups in this compound (one on the benzylthio and one on the benzamide) makes it a valuable reference compound for SAR studies exploring the impact of fluorination patterns on oxadiazole pharmacology. Its predicted lipophilicity (clogP 3.21) and TPSA (69.2 Ų) are distinct from both the non-fluorinated analog (clogP 2.76, TPSA 78.1 Ų) and the 3-fluoro regioisomer (clogP 3.19, TPSA 69.2 Ų), providing a set of matched molecular pairs for property analysis [2].

Quote Request

Request a Quote for 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.